molecular formula C11H10N2O3 B3040104 (4-Cyanobenzoyl)alanine CAS No. 1562411-17-9

(4-Cyanobenzoyl)alanine

Cat. No.: B3040104
CAS No.: 1562411-17-9
M. Wt: 218.21 g/mol
InChI Key: BWBWBMLSBAHWCF-ZETCQYMHSA-N
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Description

(4-Cyanobenzoyl)alanine is a synthetic alanine derivative in which the α-amino group of alanine is acylated with a 4-cyanobenzoyl group. The compound is of interest in medicinal chemistry, particularly as a substrate analog or inhibitor in enzyme studies, due to its structural resemblance to natural amino acid derivatives and its capacity to modulate electronic and steric interactions .

Properties

IUPAC Name

(2S)-2-[(4-cyanobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-10(14)9-4-2-8(6-12)3-5-9/h2-5,7H,1H3,(H,13,14)(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBWBMLSBAHWCF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Cyanobenzoyl)alanine typically involves the reaction of 4-cyanobenzoic acid with alanine. One common method is the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of 4-cyanobenzoic acid and the amino group of alanine .

Industrial Production Methods: Industrial production of (4-Cyanobenzoyl)alanine may involve similar synthetic routes but on a larger scale, often utilizing automated systems for the addition of reagents and control of reaction conditions to ensure high yield and purity. The use of protecting groups for the amino and carboxyl groups of alanine can also be employed to prevent side reactions and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: (4-Cyanobenzoyl)alanine can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products:

    Oxidation: 4-Carboxybenzoylalanine.

    Reduction: 4-Aminobenzoylalanine.

    Substitution: Various substituted benzoylalanine derivatives depending on the electrophile used.

Scientific Research Applications

(4-Cyanobenzoyl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyanobenzoyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzoyl and alanine moieties can contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The 4-cyanobenzoyl group distinguishes (4-Cyanobenzoyl)alanine from analogs with other substituents. Key comparisons include:

Compound Substituent Key Properties Biological Relevance
4-Cyanobenzoyl alanine –CN High hydrophobicity (LogP ~1.5), moderate solubility in polar solvents, strong electron-withdrawing Potential protease inhibition via π-π stacking and dipole interactions
4-Aminobenzoyl alanine –NH₂ Lower hydrophobicity (LogP ~0.8), higher aqueous solubility, electron-donating Prone to hydrogen bonding; used in peptidomimetics targeting amidases
4-Nitrobenzoyl alanine –NO₂ Higher hydrophobicity (LogP ~2.1), poor solubility, strong electron-withdrawing Acts as a competitive inhibitor in oxidoreductases due to nitro group redox activity

Structural Insights :

  • The cyano group (–CN) enhances steric bulk compared to –NH₂ but reduces hydrogen-bonding capacity relative to –NO₂.
Comparison with Alanine Derivatives

(4-Cyanobenzoyl)alanine differs from other alanine-based compounds in side-chain functionality:

Compound Functional Group Structural Impact
Benzoyl alanine –C₆H₅ (plain phenyl) Less polarizable than cyanophenyl; weaker interactions with charged residues in enzymes
Acetyl alanine –COCH₃ (acetyl) Smaller, flexible group; minimal steric hindrance, favoring α-helix formation
4-Cyanobenzoyl alanine –C₆H₄CN (4-cyanophenyl) Rigid aromatic system disrupts secondary structures (e.g., α-helices) but stabilizes β-sheet motifs
Comparison with Other Cyanobenzoyl-Modified Amino Acids

The 4-cyanobenzoyl moiety is also attached to other amino acids, yielding distinct properties:

Compound Amino Acid Backbone Key Differences from (4-Cyanobenzoyl)alanine
4-Cyanobenzoyl glycine Glycine Greater backbone flexibility; lacks the chiral center, reducing stereospecific interactions
4-Cyanobenzoyl phenylalanine Phenylalanine Redundant aromaticity (dual phenyl groups); increased hydrophobicity and steric clashes in binding pockets

Functional Notes:

  • Glycine derivatives exhibit broader conformational freedom, whereas phenylalanine analogs may suffer from overpacking in enzyme pockets.
  • (4-Cyanobenzoyl)alanine strikes a balance between rigidity and moderate steric demand, making it a versatile scaffold for enzyme inhibition .

Biological Activity

(4-Cyanobenzoyl)alanine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of (4-Cyanobenzoyl)alanine, focusing on its mechanisms of action, pharmacological effects, and applications in drug design.

Chemical Structure

(4-Cyanobenzoyl)alanine is an amino acid derivative characterized by the presence of a cyanobenzoyl group attached to the alanine backbone. Its structure can be represented as follows:

C9H10N2O2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2

The biological activity of (4-Cyanobenzoyl)alanine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties. The balance between lipophilicity and charge distribution plays a critical role in their effectiveness against bacterial strains .
  • Inhibition of Protein-Protein Interactions : The compound may inhibit specific protein interactions, which is crucial for therapeutic applications in cancer and infectious diseases .
  • Agonism/Antagonism of GPCRs : (4-Cyanobenzoyl)alanine may act on G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in physiological responses .

Pharmacological Studies

Research has demonstrated the pharmacological potential of (4-Cyanobenzoyl)alanine through various studies:

Table 1: Summary of Biological Activities

Activity Type IC50 Value Reference
Antimicrobial1 μg/mL (MIC)
Protein Interaction Inhibition< 2 nM (antagonist potency)
GPCR ModulationSpecific nanomolar affinity

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential applications of (4-Cyanobenzoyl)alanine:

  • Antimicrobial Efficacy : In a study examining β-amino acid-containing peptides, it was found that specific sequences exhibited significant antimicrobial activity, with MIC values comparable to traditional antibiotics. These findings suggest that (4-Cyanobenzoyl)alanine may also possess similar properties when optimized .
  • Cancer Therapeutics : Research on peptide analogues has shown that modifications to amino acid sequences can enhance their ability to induce apoptosis in cancer cells. The inclusion of (4-Cyanobenzoyl)alanine in peptide scaffolds could potentially improve their efficacy against tumors by facilitating better receptor binding and cellular uptake .
  • Enzyme Inhibition : Compounds structurally related to (4-Cyanobenzoyl)alanine have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, derivatives have been shown to effectively inhibit calf intestinal alkaline phosphatase with IC50 values significantly lower than standard inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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